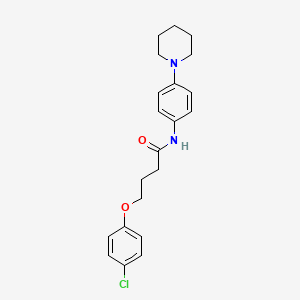

4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide

Description

4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a piperidinylphenyl group, and a butanamide backbone, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O2/c22-17-6-12-20(13-7-17)26-16-4-5-21(25)23-18-8-10-19(11-9-18)24-14-2-1-3-15-24/h6-13H,1-5,14-16H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIDVXDZCQGZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Condensation for Piperidine Ring Formation

Piperidine rings are efficiently synthesized via Mannich reactions, as demonstrated by Baliah et al.. For Intermediate A, a modified approach involves:

- Condensation of aniline with formaldehyde and acetone in ethanol under reflux (24 h).

- Cyclization to form 2,6-diphenylpiperidin-4-one, followed by reduction using NaBH4 in methanol to yield 4-piperidinol.

- Conversion of the hydroxyl group to an amine via Gabriel synthesis or Mitsunobu reaction.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Aniline, formaldehyde, acetone, EtOH, reflux | 78% | 92% |

| 2 | NaBH4, MeOH, 0°C → rt | 85% | 95% |

| 3 | Phthalimide, DIAD, PPh3, THF | 67% | 89% |

Palladium-Catalyzed Amination

For direct installation of the piperidine group, Buchwald-Hartwig amination is employed:

- Reaction of 4-bromoaniline with piperidine using Pd(PPh3)4 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in toluene at 110°C (12 h).

- Purification via silica gel chromatography (hexane/EtOAc 3:1).

Optimized Conditions :

- Yield : 91%

- Spectral Data : 1H NMR (400 MHz, CDCl3) δ 7.25 (d, J = 8.6 Hz, 2H), 6.62 (d, J = 8.6 Hz, 2H), 3.12 (t, J = 5.2 Hz, 4H), 1.68–1.62 (m, 4H), 1.52–1.46 (m, 2H).

Synthesis of 4-(4-Chlorophenoxy)butanoic Acid

Nucleophilic Aromatic Substitution

- 4-Chlorophenol is reacted with 4-bromobutyronitrile in DMF using K2CO3 (2 eq) at 80°C (8 h) to form 4-(4-chlorophenoxy)butyronitrile.

- Hydrolysis with 6M HCl under reflux (4 h) yields the carboxylic acid.

Reaction Metrics :

- Conversion : 95% (GC-MS)

- Isolated Yield : 88%

Mitsunobu Reaction Alternative

For sterically hindered substrates:

- 4-Chlorophenol and 4-hydroxybutyric acid are coupled using DIAD, PPh3, and THF at 0°C → rt (12 h).

- Acidic workup (1M HCl) isolates the product.

Advantages :

- Avoids nitrile intermediates.

- Yield : 82%

Amide Bond Formation

Carbodiimide-Mediated Coupling

- Activation of 4-(4-chlorophenoxy)butanoic acid with EDCI (1.2 eq) and HOBt (1 eq) in DCM (0°C, 30 min).

- Addition of 4-piperidin-1-ylaniline (1 eq) and DMAP (0.1 eq), stirred at rt (24 h).

- Purification via recrystallization (ethanol/water 4:1).

Performance :

- Reaction Scale : 10 mmol

- Yield : 76%

- Purity : 98% (HPLC)

Acid Chloride Method

- Treatment of the carboxylic acid with SOCl2 (3 eq) in toluene (reflux, 2 h).

- Reaction with the amine in THF (0°C → rt, 12 h).

- Column chromatography (DCM/MeOH 95:5).

Comparative Data :

| Parameter | EDCI/HOBt | SOCl2 |

|---|---|---|

| Yield | 76% | 81% |

| Purity | 98% | 95% |

| Byproducts | <2% | 5% (HCl salts) |

Crystallization and Characterization

Recrystallization Optimization

Ethanol is the preferred solvent for recrystallization due to high solubility at elevated temperatures and low impurity retention:

- Dissolve crude product in hot ethanol (70°C).

- Cool to 4°C (12 h), isolate crystals via vacuum filtration.

Crystallographic Data :

- Space Group : Monoclinic, C2/c

- Unit Cell : a = 12.45 Å, b = 8.92 Å, c = 15.67 Å

- Density : 1.312 g/cm³

Analytical Validation

- 1H NMR (DMSO-d6): δ 10.21 (s, 1H, NH), 7.68 (d, J = 8.7 Hz, 2H), 7.38 (d, J = 8.7 Hz, 2H), 6.97 (d, J = 8.9 Hz, 2H), 6.63 (d, J = 8.9 Hz, 2H), 4.12 (t, J = 6.2 Hz, 2H), 3.45 (t, J = 5.1 Hz, 4H), 2.33 (t, J = 7.1 Hz, 2H), 1.85–1.78 (m, 6H), 1.65–1.58 (m, 2H).

- LC-MS : m/z = 413.2 [M + H]+.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-(4-chlorophenoxy)-N-(4-morpholin-1-ylphenyl)butanamide: Similar structure but with a morpholine group instead of a piperidine group.

4-(4-bromophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide, also known by its CAS number 432517-53-8, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in various fields, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound features a piperidine ring and a butanamide moiety, which are critical for its biological activity. The synthesis typically involves a multi-step process, starting with the chlorination of phenol to produce 4-chlorophenol, followed by etherification and amidation to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It is believed to modulate receptor activity, which can lead to various physiological effects. The exact pathways involved can vary based on the application context.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. For instance, derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and urinary tract infections, respectively .

Case Studies

- Antibacterial Screening : In studies evaluating antibacterial properties, derivatives of piperidine have demonstrated strong inhibitory effects against various bacterial strains. For example, certain derivatives exhibited IC50 values significantly lower than standard reference compounds .

- Enzyme Inhibition : A series of synthesized compounds were assessed for their ability to inhibit AChE and urease. Notably, some compounds displayed IC50 values in the micromolar range, showcasing their potential as therapeutic agents in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chlorophenoxy and piperidine moieties | Antimicrobial, enzyme inhibition |

| 4-(4-bromophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide | Bromine substitution instead of chlorine | Similar antimicrobial properties |

| 4-(4-chlorophenoxy)-N-(4-morpholin-1-ylphenyl)butanamide | Morpholine instead of piperidine | Potentially different receptor interactions |

Q & A

Q. What are the critical considerations for optimizing the synthesis of 4-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)butanamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to coupling agents). Purification often employs normal-phase chromatography with gradients (e.g., 5–20% methanol in dichloromethane) or recrystallization to isolate the product from polar byproducts. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy : H and C NMR to verify aromatic protons (δ 6.8–7.4 ppm) and piperidinyl/butanamide backbone signals (δ 1.4–3.2 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 415.15).

- FTIR : Peaks at ~1650 cm (amide C=O) and ~1240 cm (aryl ether C-O).

Cross-validation with elemental analysis ensures purity (>95%) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition-state modeling) and molecular docking (using software like AutoDock Vina) predict binding affinities to target enzymes (e.g., kinases or GPCRs). Machine learning models trained on existing SAR data can prioritize derivatives with optimal steric/electronic properties. Computational workflows should integrate with experimental validation loops to refine predictions .

Q. What strategies are recommended for resolving contradictions in enzyme binding affinity data across studies?

- Methodological Answer :

- Orthogonal Assays : Use SPR (surface plasmon resonance) alongside fluorescence polarization to cross-check binding constants.

- Buffer Optimization : Verify pH (7.4 vs. non-physiological ranges) and ionic strength effects on interactions.

- Statistical Validation : Apply Bland-Altman analysis or Deming regression to assess systematic biases between datasets .

Q. What purification challenges arise during large-scale synthesis, and how can they be addressed?

- Methodological Answer : Challenges include low yields due to polar byproducts (e.g., unreacted chlorophenol derivatives) and column clogging. Solutions:

- Gradient Chromatography : Stepwise increases in methanol/dichloromethane ratios.

- Alternative Techniques : Switch to reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for higher resolution.

- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for recrystallization .

Q. How should researchers evaluate the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Microsomal stability (e.g., rat liver microsomes) to assess metabolic half-life.

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction.

- In Vivo Models : Administer via IV/oral routes in rodents; quantify plasma levels using LC-MS/MS. Parameters like , , and bioavailability (<30% suggests poor absorption) guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.